Home > Products > Screening Compounds P46182 > 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine
2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine - 2034310-39-7

2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

Catalog Number: EVT-2943071
CAS Number: 2034310-39-7
Molecular Formula: C15H18N8
Molecular Weight: 310.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of triazolopyrazines can be achieved through various methods, often involving the cyclization of pyrazine precursors with appropriate reagents. [] Common synthetic strategies include:* Reaction of pyrazine hydrazines with aldehydes or ketones: This method involves the condensation of a pyrazine hydrazine derivative with an aldehyde or ketone to form an intermediate hydrazone, followed by cyclization to the triazolopyrazine ring. [, ]* Cyclization of pyrazine amidines or amidrazones: Pyrazine amidines or amidrazones can be cyclized to triazolopyrazines using reagents like triethyl orthoformate or phosphorus oxychloride. [, ]* Multi-step synthesis from other heterocycles: Triazolopyrazines can also be synthesized from other heterocyclic systems through multi-step reactions, often involving ring opening and closing reactions. [, ]

Molecular Structure Analysis

Triazolopyrazines can undergo various chemical reactions, including:* N-alkylation: The nitrogen atoms in the triazole or pyrazine ring can be alkylated with alkyl halides or other alkylating agents. [, ]* Halogenation: Halogenation reactions can introduce halogen atoms onto the triazolopyrazine ring, potentially altering its properties. []* Metalation: Metalation reactions can introduce metal substituents onto the triazolopyrazine ring, enabling further derivatization. []

Mechanism of Action

The mechanism of action of triazolopyrazines varies depending on the specific compound and its target. Many triazolopyrazine derivatives exert their biological effects by interacting with specific receptors or enzymes in the body. For example:* Adenosine receptor antagonism: Certain triazolopyrazines act as antagonists of adenosine receptors, which are involved in various physiological processes. [, , ]* GABAA receptor modulation: Some triazolopyrazines modulate GABAA receptors, which are involved in neurotransmission. []* Enzyme inhibition: Other triazolopyrazines inhibit specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. []

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines vary depending on the specific compound and its substitution pattern. These properties influence the compound's solubility, stability, and other characteristics relevant to its research applications. []

Applications

Triazolopyrazines have found diverse applications in scientific research, including:* Drug discovery: They serve as key building blocks for developing new drugs, particularly for treating diseases like diabetes, hypertension, and cancer. [, , ]* Chemical probes: Specific triazolopyrazine derivatives are used as chemical probes to study biological processes and pathways. []* Material science: Some triazolopyrazines exhibit interesting optical or electronic properties, making them potentially useful in materials science applications. []

(3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin)

Compound Description: Sitagliptin is an FDA-approved drug for the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Relevance: Sitagliptin shares the core [, , ]triazolo[4,3-a]pyrazine ring system with the target compound, 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine. The presence of this specific ring system suggests potential similarities in their biological activities and makes Sitagliptin a structurally related compound.

Compound Description: This compound is a radiolabeled probe designed for PET imaging of Metabotropic Glutamate Receptor Subtype 2.

5-Methyl-7-n-propyl-8-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]-triazolo[1,5-c]pyrimidin-2(3H)-one (UP 269-6)

Compound Description: UP 269-6 is a potent antihypertensive agent that acts as a highly selective angiotensin II receptor antagonist. It exhibits high affinity for the AT1 receptor subtype.

Relevance: Although UP 269-6 contains a [, , ]-triazolo[1,5-c]pyrimidine core rather than the [, , ]triazolo[4,3-a]pyrazine present in 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine, both compounds are members of the broader triazolopyrimidine class. This shared chemical class, combined with their respective biological activities, suggests potential similarities in their mechanism of action and makes UP 269-6 a relevant related compound.

2-(2-Furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives

Compound Description: This series of compounds has been extensively researched as adenosine receptor antagonists. Several derivatives exhibit high affinity for specific adenosine receptor subtypes, including A2A and A3, showcasing their potential as therapeutic agents.

Properties

CAS Number

2034310-39-7

Product Name

2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

IUPAC Name

3-methyl-8-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C15H18N8

Molecular Weight

310.365

InChI

InChI=1S/C15H18N8/c1-11-16-4-3-13(18-11)21-7-9-22(10-8-21)14-15-20-19-12(2)23(15)6-5-17-14/h3-6H,7-10H2,1-2H3

InChI Key

DLTFWPOFPIRLAO-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.